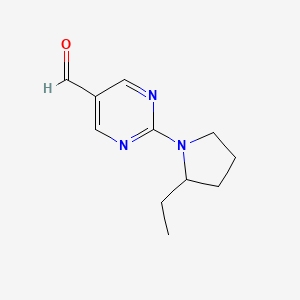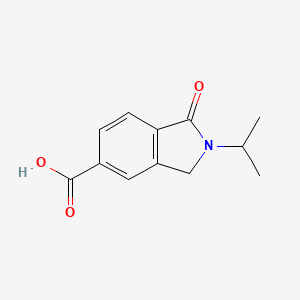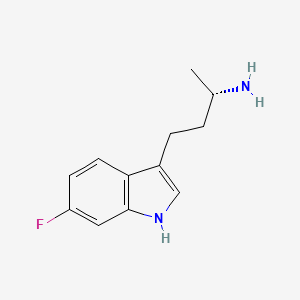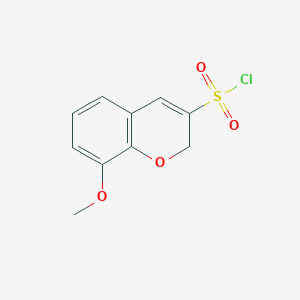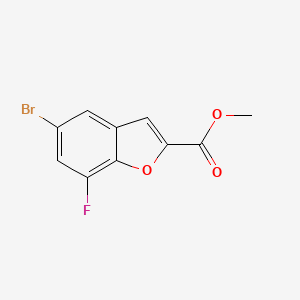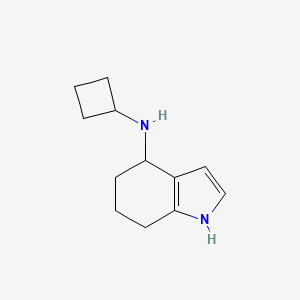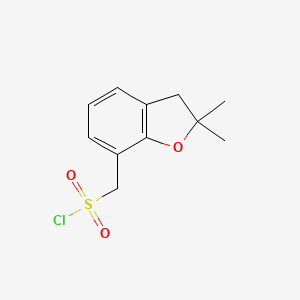
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes a benzofuran ring substituted with a methanesulfonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring. This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the Methanesulfonyl Chloride Group: Once the benzofuran ring is formed, the methanesulfonyl chloride group is introduced. This is usually done by reacting the benzofuran derivative with methanesulfonyl chloride under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamides, sulfonates, or sulfonamides, while oxidation or reduction may lead to the formation of different benzofuran derivatives.
Applications De Recherche Scientifique
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: This compound is similar in structure but lacks the methanesulfonyl chloride group.
2,2-Dimethyl-2,3-dihydrobenzofuran: Another similar compound, differing in the absence of the methanesulfonyl chloride group.
Uniqueness
The presence of the methanesulfonyl chloride group in (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanesulfonyl chloride imparts unique reactivity and properties, making it distinct from other benzofuran derivatives. This functional group allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C11H13ClO3S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-11(2)6-8-4-3-5-9(10(8)15-11)7-16(12,13)14/h3-5H,6-7H2,1-2H3 |
Clé InChI |
ICGSUXBPRGTIHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)CS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


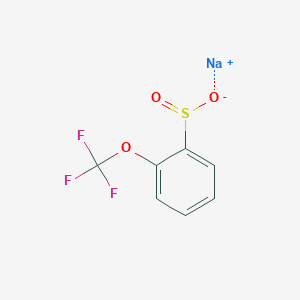
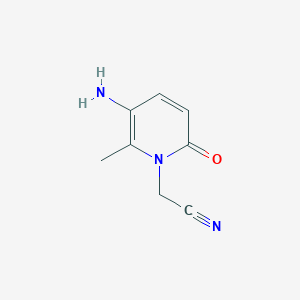
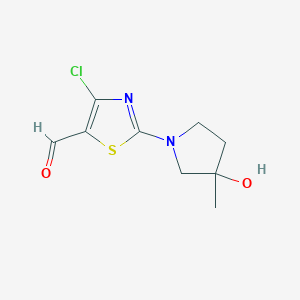
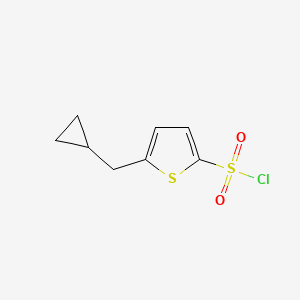
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)

